XJB-5-131

Ferroptosis Cell Death Lipid Peroxidation

Researchers studying ferroptosis or mitochondrial oxidative damage require potent, mitochondria-targeted antioxidants. Generic or truncated analogs (e.g., JP4-039) exhibit >30-fold weaker potency (EC50 1274-3580 nM vs. 68-114 nM for XJB-5-131). XJB-5-131 delivers: • EC50 68-114 nM ferroptosis inhibition; single-dose radioprotection lasting 5 days in vivo • ~600-fold mitochondrial enrichment; validated BBB penetration for CNS applications • Mild uncoupling preserves ATP; enhances state 3 respiration at complexes I, II & IV Supplied as ≥98% pure solid. For R&D use only.

Molecular Formula C53H80N7O9
Molecular Weight 959.2 g/mol
Cat. No. B1246329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXJB-5-131
SynonymsXJB-5-131
Molecular FormulaC53H80N7O9
Molecular Weight959.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C53H80N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1
InChIKeyVDQKIDYOPUMJGQ-VQPCLXHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XJB-5-131: Mitochondria-Targeted Nitroxide Antioxidant


XJB-5-131 is a synthetic peptidomimetic and bifunctional antioxidant composed of a stable nitroxide radical (4-amino-TEMPO) conjugated to a hemigramicidin S-derived peptide targeting sequence [1]. It accumulates selectively in mitochondria, scavenges reactive oxygen species (ROS) and electrons, and acts as a potent inhibitor of ferroptosis [2]. XJB-5-131 is distinct from both untargeted antioxidants and truncated analogs lacking the full mitochondrial-targeting peptide sequence [3].

Mitochondria-targeted peptidomimetic antioxidant with hemigramicidin S-derived targeting sequence
Reported ferroptosis inhibition at nanomolar concentrations in HT-1080 cells
Charge-neutral design supports membrane and blood-brain barrier penetration studies
Distinct from truncated analogs (JP4-039) and cationic antioxidants (MitoQ)

XJB-5-131 vs. Generic Mitochondrial Antioxidants


Mitochondria-targeted antioxidants are not functionally interchangeable. The degree of mitochondrial enrichment, mechanism of action, and specific peptide targeting sequence critically determine experimental outcomes. XJB-5-131 differs from truncated analogs (JP4-039) in mitochondrial accumulation efficiency [1], from cationic antioxidants (MitoQ) in pH-dependent uptake [2], and from alternative nitroxide conjugates (MitoTEMPO) in targeting moiety and BBB penetration [3]. Generic substitution risks underestimating anti-ferroptotic potency by >30-fold or misinterpreting radioprotective duration.

XJB-5-131
Full pentapeptide targeting sequence enables ~600-fold mitochondrial accumulation
JP4-039 (truncated analog)
Lacks extended targeting moiety; mitochondrial enrichment substantially lower, anti-ferroptotic potency may drop >30-fold
XJB-5-131
Neutral at physiological pH; passive membrane penetration independent of mitochondrial potential
MitoQ (cationic antioxidant)
Uptake membrane potential-dependent; may show reduced efficacy in depolarized or dysfunctional mitochondria
XJB-5-131
Hemigramicidin S-peptide conjugate with documented BBB penetration
MitoTEMPO (alternative nitroxide)
Different targeting moiety; BBB penetration and CNS enrichment profiles may not transfer

XJB-5-131 Quantitative Differentiation Evidence


Anti-Ferroptotic Potency vs. JP4-039

XJB-5-131 is approximately 39-fold more potent than JP4-039 in preventing ferroptosis induced by erastin and RSL3 in HT-1080 cells [1]. The EC50 values for XJB-5-131 are 114 nM (erastin-induced) and 68 nM (RSL3-induced), compared to 3580 nM and 1274 nM, respectively, for JP4-039 [2].

Anti-Ferroptotic Potency
Head-to-head
XJB-5-131 EC50 68–114 nM vs. JP4-039 1274–3580 nM (HT-1080 cells, erastin/RSL3 induction)
Supports ferroptosis pathway study fit at nanomolar concentrations
Reported 18.7–31.4-fold difference across inducers; absolute potency context requires model-specific validation
Ferroptosis Cell Death Lipid Peroxidation

Mitochondrial Enrichment and Subcellular Localization

XJB-5-131 concentrates approximately 600-fold in mitochondria relative to the cytosol [1]. This high enrichment is attributed to the full pentapeptide mimetic sequence (Boc-Leu-Ψ[€-CH=CH]-D-Phe-Pro-Val-Orn(Cbz)), which is absent in the truncated analog JP4-039 [2]. JP4-039 lacks this extended targeting moiety and exhibits substantially lower mitochondrial accumulation [3].

Mitochondrial Enrichment
Class-level
~600-fold accumulation in mitochondria vs. cytosol (in vivo rat brain, primary striatal neurons)
Supports organelle-specific ROS scavenging study context
JP4-039 lacks full targeting sequence; enrichment not quantified in primary sources
Mitochondrial Targeting Subcellular Localization Drug Delivery

Mild Uncoupling of Oxidative Phosphorylation

XJB-5-131 acts as a mild uncoupler of oxidative phosphorylation without directly impairing electron flow through the electron transport chain [1]. The nitroxide moiety mimics superoxide dismutase, scavenging electrons and reducing superoxide anion formation [2]. This contrasts with classical uncouplers that dissipate the proton gradient and reduce ATP synthesis; XJB-5-131 reduces ROS-induced damage without sacrificing energy production [3].

Mild Uncoupling Mechanism
Class-level
State 3 respiration increase: 57% (CI), 25% (CII), 28% (CIV) in aged cardiac mitochondria post-IR
Maintains ATP production while reducing mitochondrial ROS
Contrasts with proton gradient dissipating uncouplers; bioenergetic endpoints require assay-specific review
Oxidative Phosphorylation Mitochondrial Bioenergetics Reactive Oxygen Species

Radioprotective Durability in Fractionated Radiation

A single 1 µM dose of XJB-5-131 administered prior to the first fraction of a five-day radiation regimen protected human uroepithelial cells (UROtsa) throughout the entire treatment course, with cell growth reaching ~200% of baseline [1]. In contrast, JP4-039 at the same concentration failed to sustain protection beyond day two, with cell death prevailing thereafter [2].

Radioprotective Duration
Head-to-head
Single 1 µM XJB-5-131 protected human uroepithelial cells over 5-day fractionated irradiation (2 Gy/day); cell growth ~200%
Supports multi-day radiation injury model studies without repeated dosing
JP4-039 protection lost after day 2; durability endpoint context requires model-specific validation
Radiation Protection Cystitis Urothelial Injury

Charge Neutrality and Membrane Permeability

XJB-5-131 has no net charge at physiological pH because its Orn δ-NH2 group is capped by a benzyl carbamate [1]. This contrasts with cationic mitochondria-targeted antioxidants like MitoQ, whose uptake depends on the mitochondrial membrane potential and is self-limiting [2]. The uncharged nature of XJB-5-131 enhances lipid membrane permeability and enables blood-brain barrier penetration without reliance on the charge gradient [3].

Membrane Permeability & Charge
Class-level
Neutral at physiological pH; no net charge due to benzyl carbamate-capped Orn δ-NH2
Supports BBB penetration and studies in depolarized mitochondria
Cationic antioxidants (e.g., MitoQ) may show reduced uptake in dysfunctional mitochondria
Drug Delivery Mitochondrial Targeting Blood-Brain Barrier

XJB-5-131 Application Scenarios


Ferroptosis Studies in HT-1080 Cells

XJB-5-131 provides EC50 values of 68-114 nM for ferroptosis inhibition, enabling reliable suppression at concentrations where JP4-039 (EC50 1274-3580 nM) is ineffective [1]. Researchers studying iron-dependent cell death mechanisms or screening ferroptosis modulators should procure XJB-5-131 to ensure adequate potency without off-target effects associated with high concentrations of less potent analogs [2].

Multi-Day Fractionated Radiation Studies

A single administration of XJB-5-131 (1 µM in vitro; 2 mg/kg in vivo) protects against fractionated radiation injury for up to five days, whereas JP4-039 protection fails after day two [1]. This durability makes XJB-5-131 the superior choice for radiation protection studies where repeated dosing is impractical, reduces animal handling stress, and better models clinical radiotherapy schedules [2].

Neurodegenerative Models with BBB Penetration

XJB-5-131 crosses the blood-brain barrier and achieves ~600-fold mitochondrial enrichment in neuronal tissues [1]. In Huntington's disease mouse models, XJB-5-131 reduces oxidative mtDNA damage, preserves mtDNA copy number, suppresses motor decline, and enhances neuronal survival [2]. For CNS-targeted mitochondrial antioxidant studies, XJB-5-131 offers validated in vivo efficacy that untargeted or weakly targeted analogs cannot replicate [3].

Mitochondrial Bioenergetics and ROS Scavenging

XJB-5-131's mild uncoupling mechanism allows reduction of mitochondrial ROS while maintaining energy production [1]. In aged cardiac and skeletal muscle models, XJB-5-131 increases state 3 respiration at complexes I (57%), II (25%), and IV (28%) [2]. Researchers investigating mitochondrial dysfunction in aging, ischemia-reperfusion, or metabolic disorders should select XJB-5-131 to avoid confounding ATP depletion associated with stronger uncouplers or ETC inhibitors [3].

Application
Selection Property
Validation Focus
Ferroptosis pathway studies
Reported anti-ferroptotic potency context
HT-1080 ferroptosis endpoint review
Fractionated radiation injury models
Sustained radioprotection duration context
Multi-day urothelial protection endpoint review
CNS neurodegenerative disease models
BBB penetration and mitochondrial targeting
In vivo CNS model-response review
Mitochondrial bioenergetics research
Mild uncoupling without ATP depletion
Respiration and ROS endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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